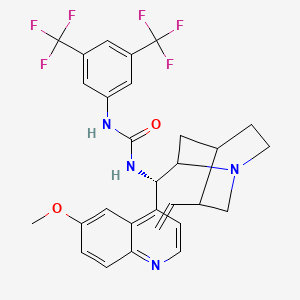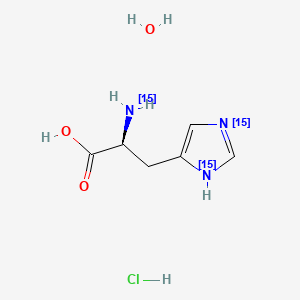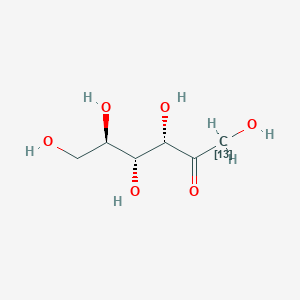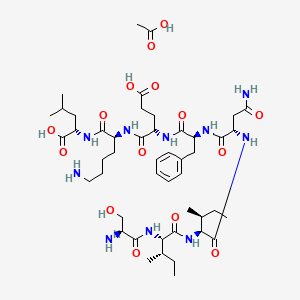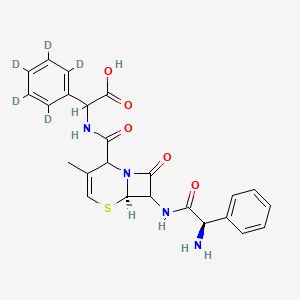
D-(-)-2-Phenylglycine cephalexinate-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-(-)-2-Phenylglycine cephalexinate-d5 is a compound that combines D-(-)-2-Phenylglycine with cephalexin, a widely used antibiotic. The “d5” designation indicates that the compound is deuterated, meaning that five hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen. This modification can enhance the compound’s stability and provide unique properties for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-(-)-2-Phenylglycine cephalexinate-d5 typically involves the following steps:
Preparation of D-(-)-2-Phenylglycine: This can be synthesized through the Strecker synthesis, which involves the reaction of benzaldehyde with ammonium chloride and potassium cyanide, followed by hydrolysis.
Deuteration: The hydrogen atoms in D-(-)-2-Phenylglycine are replaced with deuterium using deuterated reagents.
Coupling with Cephalexin: The deuterated D-(-)-2-Phenylglycine is then coupled with cephalexin through an amide bond formation reaction, typically using coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of D-(-)-2-Phenylglycine and its deuteration.
Purification: High-performance liquid chromatography (HPLC) is used to purify the intermediate and final products.
Quality Control: Rigorous testing to ensure the purity and stability of the compound.
Chemical Reactions Analysis
Types of Reactions
D-(-)-2-Phenylglycine cephalexinate-d5 can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenylglyoxylic acid.
Reduction: The amide bond can be reduced to form the corresponding amine.
Substitution: The deuterium atoms can be replaced with hydrogen under certain conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Acidic or basic conditions can facilitate the replacement of deuterium with hydrogen.
Major Products
Oxidation: Phenylglyoxylic acid.
Reduction: Corresponding amine derivatives.
Substitution: Non-deuterated analogs of the compound.
Scientific Research Applications
D-(-)-2-Phenylglycine cephalexinate-d5 has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound for studying reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Investigated for its potential as a more stable and effective antibiotic due to the presence of deuterium.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of D-(-)-2-Phenylglycine cephalexinate-d5 involves:
Inhibition of Bacterial Cell Wall Synthesis: The cephalexin component inhibits the synthesis of peptidoglycan, a crucial component of the bacterial cell wall.
Enhanced Stability: The deuterium atoms provide increased resistance to metabolic degradation, leading to prolonged activity.
Molecular Targets: The primary targets are the penicillin-binding proteins (PBPs) in bacteria, which are essential for cell wall synthesis.
Comparison with Similar Compounds
Similar Compounds
D-(-)-2-Phenylglycine: The non-deuterated form of the compound.
Cephalexin: The parent antibiotic without the D-(-)-2-Phenylglycine moiety.
Deuterated Antibiotics: Other antibiotics that have been deuterated for enhanced stability.
Uniqueness
D-(-)-2-Phenylglycine cephalexinate-d5 is unique due to its combination of a deuterated amino acid with an antibiotic, providing both enhanced stability and antibacterial activity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C24H24N4O5S |
|---|---|
Molecular Weight |
485.6 g/mol |
IUPAC Name |
2-[[(6R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carbonyl]amino]-2-(2,3,4,5,6-pentadeuteriophenyl)acetic acid |
InChI |
InChI=1S/C24H24N4O5S/c1-13-12-34-23-18(27-20(29)16(25)14-8-4-2-5-9-14)22(31)28(23)19(13)21(30)26-17(24(32)33)15-10-6-3-7-11-15/h2-12,16-19,23H,25H2,1H3,(H,26,30)(H,27,29)(H,32,33)/t16-,17?,18?,19?,23-/m1/s1/i3D,6D,7D,10D,11D |
InChI Key |
CWJGISLUQBVHBI-FDSYUDBOSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C(=O)O)NC(=O)C2C(=CS[C@H]3N2C(=O)C3NC(=O)[C@@H](C4=CC=CC=C4)N)C)[2H])[2H] |
Canonical SMILES |
CC1=CSC2C(C(=O)N2C1C(=O)NC(C3=CC=CC=C3)C(=O)O)NC(=O)C(C4=CC=CC=C4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


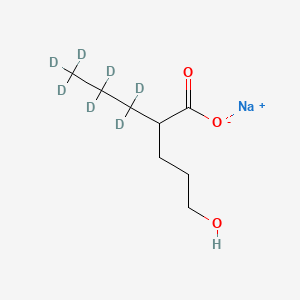

![(2S,9S,10S)-9-hydroxy-4-methyl-11,16,18-trioxa-4-azapentacyclo[11.7.0.02,10.03,7.015,19]icosa-1(20),7,13,15(19)-tetraen-12-one](/img/structure/B12418127.png)
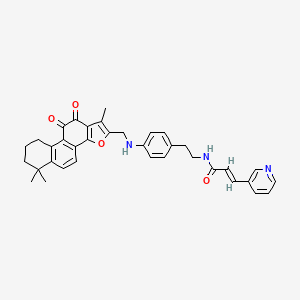
![4-[8-amino-3-[4-(but-2-ynoylamino)butanoyl]imidazo[1,5-a]pyrazin-1-yl]-N-(3,4,5,6-tetradeuteriopyridin-2-yl)benzamide](/img/structure/B12418138.png)
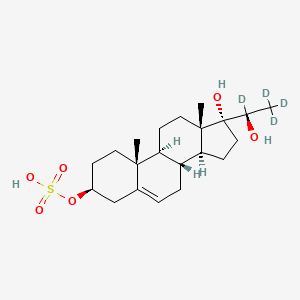
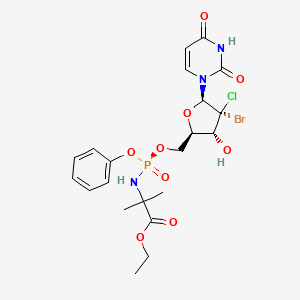
![5-[[1,3-bis[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]-2-[[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]methyl]propan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12418153.png)
